2,3-Dichlorotoluene
Overview
Description
2,3-Dichlorotoluene, also known as this compound, is a useful research compound. Its molecular formula is C7H6Cl2 and its molecular weight is 161.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Dynamics and Dielectric Relaxation
- The molecular dynamics of dichlorotoluenes, including variants like 2,6-, 2,4-, and 3,4-dichlorotoluenes, have been studied, focusing on their dielectric relaxation processes. This research provides insights into their behavior in different states, such as pure liquid and solution, which is vital for applications in materials science and chemistry (S. Sorriso, 1984).
NMR Spectroscopy Studies
- Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze the structure of dichlorotoluene molecules, particularly focusing on aspects like the rotation of methyl groups. Such studies are essential for understanding the molecular structure and properties of dichlorotoluenes (P. Diehl, H. Kellerhals, W. Niederberger, 1970).
Catalysis and Synthesis
- Research on the synthesis of dichlorobenzonitrile from dichlorotoluene via ammoxidation has been conducted. This synthesis process is significant for producing key intermediates in organic synthesis, demonstrating the application of dichlorotoluene in chemical manufacturing (H. Chi, Zhen Qiong, Xie Guang-yong, Xu Chong-wen, Chen Gao-qing, Cheng Yuan-yin, 1999).
Chemical Conversion Processes
- The catalytic conversion of dichlorotoluenes has been explored, with a focus on producing valuable chlorinated aromatics. This type of research is crucial for the development of new chemical processes and the efficient production of industrial chemicals (Chunguang Zhai, Hengbo Yin, Aili Wang, Jitai Li, 2018).
Spectroscopy and Radicals Identification
- Spectroscopic studies, such as the identification of dichlorobenzyl radicals, have been performed using dichlorotoluene as a precursor. These studies contribute to our understanding of radical chemistry and molecular spectroscopy (S. Chae, Y. Yoon, S. Lee, 2015).
Drug Synthesis
- Dichlorotoluene has been used in the synthesis of pharmaceutical compounds like Lamotrigine. This highlights its role as a starting material in the pharmaceutical industry (Lin Yuan, 2006).
Solubility Studies
- The aqueous solubility of various chlorobenzenes and chlorotoluenes, including dichlorotoluene, has been studied. Understanding their solubility is important for environmental and safety assessments (Jenny Ma, H. Hung, †. A. Wan-Ying Shiu, D. Mackay, 2001).
Safety and Hazards
2,3-Dichlorotoluene is a combustible liquid. It causes skin irritation and serious eye damage. It may cause respiratory irritation. It is toxic to aquatic life with long-lasting effects . It should be handled with care to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
2,3-Dichlorotoluene primarily targets the respiratory system . It is considered hazardous and can cause skin irritation, serious eye damage, and respiratory irritation .
Mode of Action
It is known to cause irritation upon contact with skin or eyes, and inhalation of its vapors can lead to respiratory irritation . The compound is also considered combustible .
Biochemical Pathways
A study has shown that a strain ofComamonas testosterone KT5 can utilize a range of toluene and chlorotoluenes, including this compound, as sources of carbon and energy . This suggests that this compound may be involved in certain microbial metabolic pathways.
Result of Action
Exposure to this compound can result in a variety of health effects. Skin contact may lead to irritation, while eye contact can cause serious damage . Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting . In severe cases, it may lead to central nervous system depression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is a combustible liquid and can burn if involved in a fire . It is also insoluble in water, which can affect its distribution in the environment . Furthermore, it is toxic to aquatic life, causing long-term adverse effects in the aquatic environment .
Biochemical Analysis
Biochemical Properties
It is known that 2,3-Dichlorotoluene interacts with various enzymes and proteins during its use in organic synthesis . The nature of these interactions is complex and depends on the specific biochemical reactions involved.
Cellular Effects
It is known that exposure to this compound can cause skin and eye irritation, respiratory irritation, and may affect the central nervous system . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the industrial route to this compound involves the direct reaction of toluene with chlorine . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 207-208°C and a melting point of 6°C . This suggests that this compound may have certain stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies .
Properties
IUPAC Name |
1,2-dichloro-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLKCPXYBLCEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067717 | |
Record name | Benzene, 1,2-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32768-54-0 | |
Record name | 2,3-Dichlorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32768-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2-dichloro-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,2-dichloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2,3-dichlorotoluene?
A: One established method involves a multi-step synthesis starting from o-toluidine. [] This process encompasses nitration, two Sandmeyer reactions (converting an amino group to a chlorine atom), and a reduction step, resulting in a 25.8% overall yield of this compound. []
Q2: Can this compound be generated through isomerization or redistribution reactions?
A: Research indicates that this compound can be obtained as a byproduct during the aluminum chloride (AlCl3) catalyzed isomerization and redistribution of 2,5-dichlorotoluene. [] This reaction yields a mixture of dichlorotoluene isomers, including this compound at approximately 2.3% yield. []
Q3: Is this compound found in industrial byproducts, and if so, what are the implications?
A: Yes, analysis of the mother liquor from 2-chlorobenzoic acid production revealed the presence of this compound among other compounds. [] This finding highlights the importance of proper waste management in the chemical industry to minimize environmental pollution and potentially recover valuable byproducts. []
Q4: Are there any known applications of this compound in pharmaceutical synthesis?
A: this compound serves as a key starting material in the synthesis of lamotrigine, an anticonvulsant medication. [] The synthesis involves oxidation, thionyl chloride reaction, cyanidation, reaction with aminoguanidine bicarbonate, and cyclization, ultimately yielding lamotrigine. []
Q5: Has this compound been studied in the context of biodegradation?
A: While limited research exists specifically on this compound degradation, a study demonstrated the capability of the bacterium Comamonas testosterone KT5 to degrade various chlorotoluenes. [] This finding suggests the potential for bioremediation strategies to address environmental contamination by chlorinated aromatic compounds like this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.